threo-6'-Hydroxyustusolate C

Description

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products and their derivatives have historically been a cornerstone of pharmacology and medicine. semanticscholar.org These compounds, produced by organisms like plants, bacteria, and fungi, possess immense structural diversity and have evolved to interact with biological systems, making them an invaluable resource for drug discovery. mdpi.commdpi.com Fungi, in particular, are known for their ability to synthesize a wide array of complex secondary metabolites with potent biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The unique chemical scaffolds found in fungal natural products are often difficult to replicate through synthetic chemistry, highlighting their importance as lead compounds for the development of new drugs. mdpi.comacs.org The exploration of fungal biodiversity, especially from unique environments like marine ecosystems, continues to yield novel molecules with therapeutic potential. nih.gov

Overview of Ustusolate Class Compounds and Related Secondary Metabolites

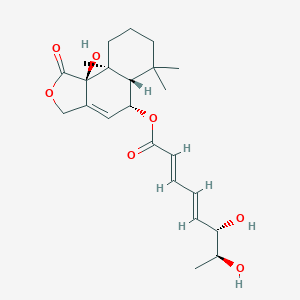

The ustusolates are a class of drimane-type sesquiterpenoid esters. Drimane (B1240787) sesquiterpenoids are a large and diverse group of natural products characterized by a bicyclic drimane core. These compounds have been isolated from various natural sources, including plants and fungi, and are known to exhibit a range of biological activities. nih.govsciengine.com

The fungus Aspergillus ustus, particularly strains isolated from marine environments, has proven to be a prolific producer of drimane sesquiterpenoids, including the ustusolate series. nih.govsciengine.com Research on extracts from Aspergillus ustus has led to the isolation of numerous related compounds, such as ustusols and ustusoic acids. acs.org These compounds often feature a drimane core esterified with a polyunsaturated acid side chain, and variations in the structure of both the core and the side chain contribute to the diversity of this class. mdpi.comnih.gov For instance, studies have reported the isolation of ustusolates A-E, with some showing cytotoxic activity against cancer cell lines. mdpi.com The ongoing investigation into the secondary metabolites of Aspergillus ustus continues to reveal new and structurally interesting drimane sesquiterpenoids. sciengine.com

Historical Context of threo-6'-Hydroxyustusolate C Discovery and Initial Characterization

The discovery of this compound is rooted in the systematic investigation of secondary metabolites from the marine-derived fungus Aspergillus ustus (strain 094102). A key study published in 2009 by Lu et al. in the Journal of Natural Products detailed the isolation and characterization of a series of new drimane sesquiterpenoids and benzofuranoids from this fungal strain. sciengine.com

In this seminal work, researchers cultivated the fungus and performed extensive chromatographic separation of the fermentation broth extract. This meticulous process led to the isolation of several new compounds, including members of the ustusolate family. While the 2009 paper primarily focused on ustusolates A-E and other related structures, this compound, identified by its CAS number 1175543-07-3, is a stereoisomer of a hydroxylated ustusolate C derivative. mdpi.comsciengine.com

The initial characterization of these compounds relied on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) was used to determine the molecular formula. Extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments, were crucial for elucidating the planar structure and assigning the proton and carbon signals. The relative stereochemistry of these complex molecules was established through the analysis of NOESY data and coupling constants. The absolute configuration of these drimane sesquiterpenoids was often determined by comparing their experimental electronic circular dichroism (ECD) spectra with calculated spectra. This comprehensive analytical approach is standard for the structural elucidation of novel natural products.

Structure

3D Structure

Properties

IUPAC Name |

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-14(24)16(25)8-5-6-9-18(26)30-17-12-15-13-29-20(27)23(15,28)22(4)11-7-10-21(2,3)19(17)22/h5-6,8-9,12,14,16-17,19,24-25,28H,7,10-11,13H2,1-4H3/b8-5+,9-6+/t14-,16-,17+,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBLSPPEZPLINV-XSAKGQBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Source Organism Research

Methodologies for the Isolation of threo-6'-Hydroxyustusolate C from Fungal Sources

The isolation of this compound, a sesquiterpenoid, is a multi-step process that begins with the cultivation of the producing fungus. While specific details for this exact compound are not extensively documented in publicly available literature, the general methodology for isolating similar sesquiterpenoids from its source organism, Aspergillus ustus, provides a clear framework.

The process typically commences with the large-scale fermentation of the fungal strain. Following an adequate incubation period to allow for the biosynthesis and accumulation of secondary metabolites, the fermentation broth is harvested. The bioactive compounds are then extracted from the broth, often using an organic solvent such as ethyl acetate, which is effective in partitioning and separating the desired metabolites from the aqueous culture medium mdpi.comsemanticscholar.org.

The resulting crude extract, a complex mixture of various compounds, undergoes a series of chromatographic purification steps. This purification cascade is essential to isolate this compound in a pure form. Common techniques employed include:

Silica (B1680970) Gel Chromatography: This technique separates compounds based on their polarity. The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, progressively increasing in polarity.

Sephadex LH-20 Chromatography: This method separates molecules based on their size and polarity, proving effective in removing pigments and other impurities.

Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step, preparative HPLC is often used to achieve a high degree of purity. This technique utilizes a high-pressure system to pass the mixture through a column packed with a stationary phase, allowing for fine separation of compounds with very similar chemical properties mdpi.comsemanticscholar.org.

The purity and structural elucidation of the isolated this compound are then confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mycological Studies on this compound-Producing Fungi

The primary known producer of this compound is the fungus Aspergillus ustus semanticscholar.orgajol.info. This species has been the focus of various mycological studies, not only for its production of this specific compound but also for a range of other bioactive secondary metabolites.

The genus Aspergillus is a large and diverse group of filamentous fungi belonging to the phylum Ascomycota. These fungi are ubiquitous in nature, commonly found in soil and on decaying organic matter okayama-u.ac.jp. The taxonomic classification of Aspergillus ustus is as follows:

| Kingdom | Phylum | Class | Order | Family | Genus | Species |

| Fungi | Ascomycota | Eurotiomycetes | Eurotiales | Aspergillaceae | Aspergillus | ustus |

Aspergillus ustus is characterized by its dull brown colonies and microscopically by its biseriate conidial heads and the presence of Hülle cells okayama-u.ac.jp. Phylogenetic studies, often based on the analysis of DNA sequences of conserved genes, have placed Aspergillus ustus within a specific clade of the Aspergillus genus, highlighting its evolutionary relationship with other species that produce a variety of secondary metabolites.

The production of this compound, like many fungal secondary metabolites, is highly dependent on the fermentation and cultivation conditions. While specific optimization studies for this compound are not widely published, research on the cultivation of Aspergillus ustus for the production of other sesquiterpenoids offers valuable insights into the key parameters that can be manipulated to enhance yield.

Fermentation Type: Both solid-state fermentation (SSF) and submerged fermentation (SmF) are common methods for cultivating Aspergillus species. For the production of sesquiterpenoids from a mangrove-derived strain of Aspergillus ustus (strain 094102), static liquid submerged fermentation has been successfully employed mdpi.com.

Culture Medium Composition: The composition of the growth medium is a critical factor influencing the production of secondary metabolites. A typical medium for the cultivation of Aspergillus ustus for sesquiterpenoid production includes a combination of carbon and nitrogen sources, as well as essential minerals. An example of a liquid medium used for Aspergillus ustus 094102 is detailed in the table below mdpi.com:

| Component | Concentration (g/L) |

| Maltose | 20 |

| Mannitol | 20 |

| Glucose | 10 |

| Monosodium Glutamate | 10 |

| Yeast Extract | 3 |

| Corn Steep Liquor | 1 |

| Calcium Carbonate (CaCO3) | 2 |

| Potassium Dihydrogen Phosphate (KH2PO4) | Amount not specified |

Cultivation Parameters: Several physical parameters must be controlled to ensure optimal fungal growth and metabolite production. These include:

Temperature: Aspergillus ustus has been cultivated for secondary metabolite production at temperatures around 25°C mdpi.com.

pH: The initial pH of the culture medium is crucial, with studies on other Aspergillus species showing that optimal pH can vary depending on the target metabolite scielo.br.

Incubation Time: The production of secondary metabolites often occurs during the stationary phase of fungal growth. For Aspergillus ustus 094102, a long incubation period of 28 days in static culture was used to maximize the yield of sesquiterpenoids mdpi.com.

Aeration: While the referenced study used static culture, aeration can be a critical parameter in submerged fermentation to ensure sufficient oxygen supply for fungal metabolism scielo.br.

Optimizing these factors through systematic studies, such as one-factor-at-a-time experiments and response surface methodology, is a common strategy to enhance the production of desired bioactive compounds from fungal sources.

Biosynthetic Pathway Elucidation of Threo 6 Hydroxyustusolate C

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of threo-6'-Hydroxyustusolate C is proposed to commence from fundamental building blocks of terpenoid synthesis. The pathway is believed to proceed through a series of key intermediates, starting with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP).

The Drimane (B1240787) Core Formation:

The initial steps involve the cyclization of the linear FPP molecule to form the characteristic bicyclic drimane skeleton. This transformation is catalyzed by a terpene cyclase. Following cyclization, a series of oxidative modifications are proposed to occur, leading to a key intermediate, strobilactone A. This intermediate possesses the core drimane lactone structure to which the side chain is eventually attached. A proposed biosynthetic pathway for various drimane sesquiterpenoids isolated from Aspergillus ustus 094102 suggests that FPP undergoes cyclization and oxidation to form intermediates that are then further oxidized and subjected to hemiacetalization to yield strobilactone A. mdpi.comcjnmcpu.com

The Polyketide-Derived Side Chain:

The C8-dienoate side chain of this compound is believed to be of polyketide origin. This implies the involvement of a polyketide synthase (PKS) in its assembly from smaller acyl-CoA units, likely acetyl-CoA and malonyl-CoA. The resulting polyketide chain would then undergo tailoring reactions, including desaturations and hydroxylations, to form the final (2'E,4'E)-6'-hydroxy-octa-2',4'-dienoic acid moiety.

The final step in the formation of the basic ustusolate structure is the esterification of the drimane core (e.g., at the C-6 hydroxyl group of a strobilactone A-like intermediate) with the fully formed C8-dienoate side chain. This reaction would likely be catalyzed by an acyltransferase.

A summary of the key proposed precursors and intermediates is presented in the table below.

| Precursor/Intermediate | Proposed Role in Biosynthesis | Supporting Evidence/Hypothesis |

| Farnesyl Pyrophosphate (FPP) | Universal precursor for the sesquiterpenoid drimane core. | Common starting material for all sesquiterpenoid biosynthesis. cjnmcpu.com |

| Drimenol | Early cyclized intermediate in the formation of the drimane skeleton. | Identified as a product of terpene cyclases in related fungal pathways. cjnmcpu.com |

| Strobilactone A | A key drimane lactone intermediate that is esterified. | Proposed as a central intermediate in the biosynthesis of related drimane sesquiterpenoid esters in A. ustus. mdpi.comcjnmcpu.com |

| Acetyl-CoA / Malonyl-CoA | Building blocks for the polyketide-derived side chain. | Fundamental units for polyketide biosynthesis by PKS enzymes. |

| (2'E,4'E)-6'-hydroxy-octa-2',4'-dienoic acid | The fully formed side chain prior to esterification. | The structure of the side chain suggests a polyketide origin with subsequent tailoring. |

Enzymatic Transformations and Gene Cluster Identification

While the complete biosynthetic gene cluster (BGC) for this compound has not been fully characterized, genomic studies of Aspergillus ustus and related fungi provide significant clues about the enzymes involved. A genomics-based study of A. ustus 3.3904 identified 52 putative secondary metabolite biosynthetic gene clusters, several of which contain genes encoding enzymes essential for the proposed pathway. nih.govnih.gov

Key Enzymes Implicated in the Pathway:

Terpene Cyclase: Responsible for the initial cyclization of FPP to form the drimane scaffold. Gene clusters for terpenoid biosynthesis are present in the A. ustus genome.

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the extensive oxidative modifications of the drimane core, including hydroxylations and the formation of the lactone ring found in strobilactone intermediates. Multiple P450 genes are found within predicted secondary metabolite clusters in A. ustus. nih.govnih.gov Specifically, in the biosynthesis of drimane sesquiterpene esters in the related fungus Aspergillus calidoustus, a cytochrome P450, DrtD, was shown to catalyze multiple hydroxylations. cjnmcpu.com

Polyketide Synthase (PKS): A PKS is hypothesized to be responsible for the synthesis of the C8-dienoate side chain. Studies on related drimane esters in A. calidoustus have identified a PKS involved in the formation of the ester side chain. cjnmcpu.com

Acyltransferase: This class of enzyme is proposed to catalyze the esterification of the drimane core with the polyketide-derived side chain.

Hydroxylase/Dioxygenase: A specific hydroxylase is required for the introduction of the hydroxyl group at the C-6' position of the side chain. The stereochemistry of this hydroxyl group (threo) suggests a highly specific enzymatic reaction. Research on related compounds has distinguished between threo- and erythro-diols on the side chain based on NMR data. mdpi.com

The table below summarizes the putative enzymes and their roles.

| Enzyme Class | Proposed Function in Biosynthesis | Evidence from A. ustus or Related Fungi |

| Terpene Cyclase | FPP cyclization to drimane skeleton. | Presence of terpene cyclase genes in A. ustus genome. researchgate.net |

| Cytochrome P450 | Oxidation of drimane core, lactone formation. | Identification of numerous P450 genes in A. ustus BGCs; functional characterization in related pathways. cjnmcpu.comnih.govnih.gov |

| Polyketide Synthase (PKS) | Synthesis of the C8-dienoate side chain. | Involvement of PKS in the biosynthesis of similar drimane esters in A. calidoustus. cjnmcpu.com |

| Acyltransferase | Esterification of drimane core and side chain. | Inferred function necessary for the final structure. |

| Hydroxylase | C-6' hydroxylation of the side chain. | Inferred from the final structure; stereospecificity suggests enzymatic control. mdpi.com |

Chemoenzymatic Approaches to Pathway Dissection

Chemoenzymatic synthesis represents a powerful strategy for elucidating and manipulating biosynthetic pathways. While specific chemoenzymatic studies on this compound are not yet reported, the principles of this approach offer a clear path forward for future research.

This methodology involves the chemical synthesis of proposed intermediates, which are then fed to cell-free extracts or purified enzymes from A. ustus to observe their transformation. For instance, chemically synthesized, unlabeled or labeled versions of putative drimane intermediates could be incubated with P450 enzymes identified from the A. ustus genome to confirm their role in oxidation.

Similarly, the synthesis of various C8-polyketide precursors could be used to probe the substrate specificity of the acyltransferase responsible for the final esterification step. This approach can also be used to generate novel analogues of this compound by introducing modified precursors into the biosynthetic machinery.

Isotopic Labeling Studies in Biosynthesis Research

Isotopic labeling is a cornerstone technique for tracing the metabolic fate of precursors in a biosynthetic pathway. Although specific isotopic labeling studies for this compound have not been published, the methodology would be instrumental in confirming the proposed biosynthetic route.

Proposed Labeling Experiments:

¹³C-Labeled Acetate Feeding: Administration of [1-¹³C]- or [2-¹³C]-acetate to A. ustus cultures would be expected to result in a specific labeling pattern in the polyketide-derived side chain of this compound. Analysis of the resulting ¹³C-¹³C coupling patterns by NMR spectroscopy would definitively confirm its polyketide origin and potentially reveal the starter and extender units used by the PKS.

¹³C-Labeled Mevalonate (B85504) or Glucose Feeding: To confirm the terpenoid origin of the drimane core, feeding experiments with ¹³C-labeled mevalonate (a direct precursor of isoprenoid units) or ¹³C-labeled glucose (which is metabolized to acetyl-CoA, the precursor to mevalonate) would be performed. The resulting labeling pattern in the drimane moiety would provide conclusive evidence for its formation via the mevalonate pathway.

¹⁸O-Labeling: To investigate the mechanism of the hydroxylation reactions, experiments using ¹⁸O₂ gas or H₂¹⁸O could be conducted. The incorporation of ¹⁸O into the hydroxyl groups of the molecule, detectable by mass spectrometry, would indicate whether the oxygen atoms are derived from molecular oxygen (typical for P450s and dioxygenases) or from water.

The outcomes of such experiments would provide unequivocal evidence for the proposed biosynthetic pathway and the enzymatic mechanisms involved in the formation of this compound.

Chemical Synthesis Approaches to Threo 6 Hydroxyustusolate C

Strategic Retrosynthesis of the threo-6'-Hydroxyustusolate C Skeleton

A retrosynthetic analysis of this compound reveals several key disconnections that simplify the complex target into more readily available starting materials. The core of the molecule is a drimane (B1240787) sesquiterpenoid skeleton, which is appended with a polyunsaturated ester side chain.

The primary disconnection would logically occur at the ester linkage, separating the drimane core from the polyunsaturated carboxylic acid side chain. This is a common and reliable transformation in the forward synthesis.

The drimane core itself presents a significant synthetic challenge due to its stereochemically dense framework. A plausible retrosynthetic pathway for the drimane skeleton would involve a series of strategic transformations. Key among these would be the disconnection of the various oxygen-containing functional groups to reveal a simpler hydrocarbon backbone. For instance, the hydroxyl groups could be traced back to the stereoselective oxidation of a precursor alkene. The bicyclic nature of the drimane skeleton suggests that a powerful ring-forming reaction, such as an intramolecular Diels-Alder reaction or a polyene cyclization, could be a cornerstone of the synthetic strategy.

Inspired by the synthesis of related drimane sesquiterpenoids like ustusal A, a potential retrosynthetic pathway for the core of this compound could start from a commercially available precursor like (+)-sclareolide. acs.org This approach leverages a chiral pool starting material, thereby simplifying the stereochemical challenges. The synthesis would then involve strategic modifications to introduce the requisite functional groups at the correct positions and with the desired stereochemistry.

A simplified retrosynthetic scheme is presented below:

Figure 1: Retrosynthetic Analysis of this compound

Advanced Structural Analysis and Characterization Methodologies

Spectroscopic Techniques for Complete Structural Assignment

Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce intricate structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. A full suite of NMR experiments would be required for the complete structural assignment of threo-6'-Hydroxyustusolate C.

¹H NMR: This experiment identifies all the unique proton environments in the molecule and provides information about their electronic environment, neighboring protons (through spin-spin coupling), and relative numbers (through integration).

¹³C NMR: This experiment detects the carbon atoms in the molecule, revealing the total number of carbons and their chemical environment (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

2D NMR Experiments: To establish the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing crucial information about the molecule's relative stereochemistry and conformation.

While specific NMR data for this compound is not publicly available, the following table illustrates how such data would be presented for structural analysis.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | [Typical Value] | [Typical Value] | [Correlating Carbons] |

| 2 | [Typical Value] | [Typical Value] | [Correlating Carbons] |

| ... | ... | ... | ... |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the precise molecular weight of a compound, which allows for the unambiguous calculation of its molecular formula. For this compound, HRMS would confirm the formula C₂₃H₃₂O₇.

Fragmentation Analysis (MS/MS): In tandem mass spectrometry, the molecular ion is isolated and fragmented. The pattern of these fragments provides valuable clues about the molecule's structure. For instance, the loss of water (18 Da) would suggest the presence of hydroxyl groups, while the loss of specific side chains can help identify key structural motifs.

These spectroscopic techniques are used to identify the functional groups and conjugated systems within a molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands indicating the presence of:

A broad band around 3400 cm⁻¹ for the O-H stretching of hydroxyl groups.

Strong absorption bands around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ester and lactone functional groups.

Bands in the 1000-1300 cm⁻¹ region for C-O stretching vibrations.

Absorptions around 1650 cm⁻¹ for any C=C double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within a molecule, particularly in conjugated π-electron systems. nih.gov The UV-Vis spectrum of this compound would show one or more absorption maxima (λ_max_) that are characteristic of its specific arrangement of double bonds and carbonyl groups.

Chiral Analysis and Stereochemical Elucidation of this compound

The name "threo" indicates a specific relative stereochemistry at two adjacent chiral centers. Elucidating the full stereochemistry of a complex molecule like this compound requires careful analysis. Molecules with one or more chiral centers can exist as non-superimposable mirror images called enantiomers. gcms.cz

The relative configuration is often determined by analyzing NMR data, particularly through-space correlations from NOESY experiments and the magnitude of proton-proton coupling constants (J-values), which can be dependent on the dihedral angle between the protons.

Determining the absolute configuration often involves derivatization with a chiral reagent to create diastereomers that can be distinguished by NMR or chromatography. Alternatively, comparison of optical rotation or electronic circular dichroism (ECD) data with values predicted by computational chemistry can provide insight into the absolute stereochemistry.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govwikipedia.org The technique requires the molecule to be crystallized into a well-ordered lattice.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the electron density within the crystal, from which a three-dimensional model of the molecule can be constructed. nih.gov This model shows the precise position of every atom relative to the others, unambiguously establishing bond lengths, bond angles, and the absolute configuration at every stereocenter. While it is the gold standard for structural determination, its application is entirely dependent on the successful growth of a high-quality single crystal of the compound.

Biological Activity and Mechanistic Investigations of Threo 6 Hydroxyustusolate C

In Vitro Bioactivity Profiling in Diverse Cellular Systems

Currently, there is a lack of specific data in the public domain detailing the in vitro bioactivity profile of threo-6'-Hydroxyustusolate C across diverse cellular systems.

Cell-Based Assays for Modulatory Effects

No specific studies detailing the modulatory effects of this compound in cell-based assays are publicly available.

Concentration-Response Relationships (e.g., EC50, IC50 Determinations)

Information regarding the concentration-response relationships, such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values, for this compound is not available in the reviewed sources.

Molecular Target Identification and Validation

The specific molecular targets of this compound have not been explicitly identified or validated in the available literature. General statements suggest that its bioactivity may stem from interactions with enzymes or receptors, but concrete evidence is lacking. biosynth.com

Enzyme Inhibition/Activation Studies

There are no specific studies available that report on the enzyme inhibition or activation properties of this compound.

Receptor Binding Assays

Detailed results from receptor binding assays for this compound are not present in the public domain.

Protein-Ligand Interaction Studies

Specific studies detailing the interaction between this compound and any protein ligands have not been publicly reported.

Elucidation of Cellular Pathways and Signaling Cascades Modulated by this compound

No specific research is available to detail the cellular pathways and signaling cascades modulated by this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

There are no available studies on the structure-activity relationships of this compound.

Rational Design and Synthesis of this compound Derivatives

Information on the rational design and synthesis of derivatives of this compound is not available in the current body of scientific literature.

Biological Evaluation of Modified this compound Structures

There are no published findings on the biological evaluation of any modified structures of this compound.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for the isolation and quantification of threo-6'-Hydroxyustusolate C. These techniques separate the compound from a mixture based on its physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile secondary metabolites like this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. A typical HPLC system for analyzing this compound would involve a C18 reversed-phase column, which separates compounds based on their hydrophobicity.

Method development would involve optimizing several parameters to achieve good resolution and peak shape. The mobile phase composition, typically a mixture of an aqueous solvent (like water with a formic acid modifier to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is a critical factor. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for complex samples containing compounds with a wide range of polarities.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The wavelength of maximum absorbance for this compound would be determined by analyzing its UV spectrum. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-100% B; 25-30 min: 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV-Vis Scan (e.g., 254 nm) |

| Injection Volume | 10 µL |

The GC separates volatile compounds in a heated column, and the mass spectrometer then fragments the eluted compounds and detects the resulting ions. The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of compounds by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) database globalresearchonline.net. GC-MS is a powerful technique for identifying biosynthetic precursors or degradation products of this compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the detection and quantification of this compound, even at trace levels in complex matrices. This technique couples the separation capabilities of HPLC with the precise detection of a tandem mass spectrometer google.comusda.govnih.gov.

In an LC-MS/MS system, after separation by the LC, the analyte is ionized, typically using electrospray ionization (ESI). The first mass spectrometer (MS1) selects the precursor ion (the ionized molecule of this compound). This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer (MS2). This process of selecting a specific precursor ion and monitoring its characteristic product ions is known as Multiple Reaction Monitoring (MRM) and provides a high degree of specificity.

This method is particularly advantageous for metabolite profiling studies, where the goal is to identify and quantify a wide range of metabolites in a biological sample. The high sensitivity of LC-MS/MS allows for the detection of low-abundance metabolites that might be missed by other techniques nih.govnih.gov.

Table 2: Example LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of this compound |

| Product Ions (Q3) | Specific fragment ions |

| Collision Energy | Optimized for fragmentation of the precursor ion |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Spectrophotometric and Fluorometric Assays for Quantification

Spectrophotometric and fluorometric assays are often used for the rapid quantification of total phenolic compounds or to assess antioxidant activity, which can be relevant for research on compounds like this compound. These methods are generally less specific than chromatographic techniques but can be useful for high-throughput screening.

One common spectrophotometric method is the Folin-Ciocalteu assay, which measures the total phenolic content in a sample nih.gov. This assay relies on the reaction of the Folin-Ciocalteu reagent with phenolic compounds to produce a blue-colored complex that can be quantified by measuring its absorbance at a specific wavelength nih.gov. While not specific to this compound, it can provide an estimate of the total phenolic content in an extract.

For more specific quantification, a purified standard of this compound would be required to develop a dedicated spectrophotometric method based on its unique UV-Vis absorption spectrum.

Future Perspectives and Research Directions for Threo 6 Hydroxyustusolate C

Advancements in Synthetic Methodologies and Scalable Production

The sustainable supply of rare natural products is a significant bottleneck in their development for research purposes. While the total synthesis of threo-6'-Hydroxyustusolate C has not been extensively reported, future research will likely focus on developing efficient and stereoselective synthetic routes. Drawing inspiration from the synthesis of other complex natural products, methodologies such as asymmetric catalysis and novel cyclization strategies could be employed to construct its intricate molecular architecture.

For scalable production, biotechnological approaches offer a promising alternative to total synthesis. The heterologous expression of the biosynthetic gene cluster (BGC) for this compound in a more genetically tractable fungal host, such as Aspergillus nidulans, could enable large-scale fermentation. nih.govnih.gov The use of Fungal Artificial Chromosomes (FACs) has emerged as a scalable platform for expressing entire BGCs, which could be applied to produce this compound and its analogs. nih.govnih.gov Furthermore, optimizing fermentation conditions, including media composition and the use of chemical elicitors, can significantly enhance the production yield from the native Aspergillus ustus or a heterologous host. encyclopedia.pubresearchgate.netresearchgate.netresearchgate.net

Deeper Mechanistic Insights into Biological Interactions

Understanding the precise mechanism of action is crucial for elucidating the biological role of any bioactive compound. For this compound, future research should aim to identify its specific molecular targets and the cellular pathways it modulates. The biological activities of secondary metabolites from Aspergillus species are diverse, and their interactions with biological systems can be complex. frontiersin.orgfrontiersin.orgnih.gov

Initial studies could involve broad phenotypic screening to identify cellular processes affected by the compound. Subsequent target identification can be achieved through a variety of modern chemical biology techniques. Affinity chromatography, using a derivatized version of this compound, can be employed to pull down its binding partners from cell lysates. nih.gov Additionally, activity-based protein profiling (ABPP) could reveal specific enzymes that are targeted by the molecule. acs.org Elucidating these interactions will provide a deeper understanding of its biological function and potential therapeutic applications.

Exploration of Undiscovered Bioactivities in Novel Biological Systems

The full spectrum of biological activities for many fungal natural products remains to be discovered. mdpi.comnih.govresearchgate.net While initial studies may have focused on specific assays, the exploration of this compound in a wider range of biological systems could unveil novel bioactivities. Fungal secondary metabolites are known to play crucial roles in ecological interactions, such as defense against predators or competitors. frontiersin.org Investigating the effect of this compound in models of fungus-grazer interactions or in co-cultures with other microbes could reveal its ecological significance and potentially new modes of action. frontiersin.org

Furthermore, screening against a diverse panel of human cell lines, including various cancer types and patient-derived cells, may uncover selective cytotoxic or cytostatic effects. mdpi.com The exploration of its activity in models of inflammation, infectious diseases caused by drug-resistant pathogens, and neurological disorders could also open up new avenues for research. nih.govfrontiersin.org The vast and underexplored chemical space of fungal metabolites suggests that compounds like this compound may possess unique pharmacological profiles. mdpi.com

Computational Chemistry and Molecular Modeling for this compound Research

In recent years, computational approaches have become indispensable tools in natural product research. nih.govnih.govjst.go.jp For this compound, computational chemistry and molecular modeling can be applied to accelerate various aspects of its investigation. Genome mining tools can be utilized to identify and analyze the biosynthetic gene cluster responsible for its production in Aspergillus ustus. nih.govnih.govdoaj.org This can provide insights into its biosynthetic pathway and potentially enable the enzymatic synthesis of novel derivatives.

Molecular docking studies can be used to predict potential protein targets for this compound by simulating its binding to the crystal structures of known proteins. mdpi.com This in silico screening can help prioritize experimental validation of biological targets. Furthermore, density functional theory (DFT) calculations can be employed to understand the compound's electronic properties and reactivity, which can aid in the design of chemical probes and the prediction of its metabolic fate. jst.go.jpmdpi.com

Potential for Derivatization towards Enhanced Research Probes

The development of chemical probes is essential for studying the mechanism of action of natural products. nih.govacs.orgnih.gov Derivatization of this compound at specific positions can be used to introduce reporter tags, such as fluorophores or biotin, without significantly altering its biological activity. These probes are invaluable for visualizing the subcellular localization of the compound and for identifying its binding partners through affinity-based proteomics. nih.gov

Recent advancements in synthetic chemistry, particularly late-stage C-H functionalization, provide powerful tools for the selective modification of complex natural products. acs.org This strategy could be applied to this compound to create a library of derivatives for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, it is possible to identify the key structural features responsible for its biological activity and to potentially develop analogs with enhanced potency or selectivity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing threo-6'-Hydroxyustusolate C?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is essential for purity assessment (>98% as per reagent kit standards), while Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Mass Spectrometry (MS) are critical for structural elucidation. NMR should focus on resolving stereochemical configurations (e.g., threo vs. erythro diastereomers) via coupling constants and NOE correlations .

Q. What synthetic routes are documented for this compound, and what are their limitations?

- Methodological Answer : Semi-synthesis from ustusolate C via regioselective hydroxylation at the 6'-position is a common approach. However, challenges include controlling stereoselectivity (threo vs. erythro isomers) and minimizing side reactions. Enzymatic hydroxylation using cytochrome P450 mimics or chiral catalysts may improve yield and selectivity .

Q. How can researchers validate the identity of this compound in complex biological matrices?

- Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) to isolate target ions (e.g., m/z 420.50 for [M+H]+). Compare retention times and fragmentation patterns against synthetic standards. Cross-validate with 2D-NMR (e.g., HSQC, HMBC) for unambiguous identification .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically addressed?

- Methodological Answer : Conduct meta-analyses of dose-response curves and assay conditions (e.g., cell lines, exposure times). Use standardized protocols like the NIH’s Assay Guidance Manual. For in vitro studies, validate target engagement via CRISPR knockouts or competitive binding assays. Confounding factors (e.g., impurity profiles in commercial samples) must be ruled out .

Q. What computational strategies are effective in predicting the biological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB, AlphaFold) can identify potential targets. Validate predictions with Molecular Dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Combine with cheminformatics tools (SwissTargetPrediction) to prioritize targets for experimental validation .

Q. How should researchers design experiments to elucidate the biosynthetic pathway of this compound in native organisms?

- Methodological Answer : Use isotopic labeling (13C/2H) to trace precursor incorporation. Perform RNA-seq or proteomics on producing organisms (e.g., fungi) under stress conditions to identify candidate enzymes (oxidases, hydroxylases). Heterologous expression in S. cerevisiae or E. coli can confirm enzymatic activity .

Q. What statistical frameworks are suitable for analyzing structure-activity relationship (SAR) data of this compound derivatives?

- Methodological Answer : Apply multivariate regression (PLS, Random Forest) to correlate molecular descriptors (logP, polar surface area) with bioactivity. Bayesian networks or SHAP analysis can identify critical functional groups. Validate models using external test sets and cross-domain applicability checks .

Data Presentation and Analysis Guidelines

- For structural data : Include annotated NMR spectra (δ values, multiplicity) and HR-MS data in supplementary materials. Use crystallographic data (if available) to confirm stereochemistry .

- For bioactivity studies : Report IC50/EC50 values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post-hoc). Use PubChem’s BioAssay database for standardized reporting .

Key Literature Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.